molecular formula C7H10F2O2 B177091 Ethyl 2,2-difluoropent-4-enoate CAS No. 110482-96-7

Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091
CAS No.: 110482-96-7
M. Wt: 164.15 g/mol
InChI Key: YWORETBGSIWDRB-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoropent-4-enoate (CAS 110482-96-7) is a fluorinated ester with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol. Key physical properties include a density of 1.068–1.1 g/cm³, a boiling point of 127.5–128°C, and a flash point of 31°C . The compound features a difluoro substitution at the β-position and an α,β-unsaturated ester moiety, making it a versatile intermediate in organic synthesis. Its primary industrial application lies in synthesizing cysteine protease inhibitors, such as ethyl 3-cyclopropyl-2,2-difluoropropanoate, which is critical in pharmaceutical research .

Preparation Methods

Low-Temperature Organometallic Flow Synthesis

The most widely documented method for synthesizing ethyl 2,2-difluoropent-4-enoate employs a low-temperature flow technique, pioneered by Kolb, Gerhart, and Francois in 1988 . This approach leverages controlled reaction kinetics in a continuous-flow system to mitigate side reactions and enhance selectivity.

Reaction Setup and Conditions

The synthesis begins with the reaction of a fluorinated precursor, typically a difluoroacetyl chloride or analogous electrophile, with a pentenol derivative under inert conditions. The flow reactor is maintained at temperatures between -10°C and 0°C to stabilize reactive intermediates. Tetrahydrofuran (THF) or ethylene glycol dimethyl ether serves as the solvent, facilitating even heat distribution and preventing ice formation during cooling .

A critical step involves the gradual addition of lithium aluminum hydride (LiAlH4) to the fluorinated precursor, ensuring exothermicity remains controlled. For example, a 2000 mL three-necked flask charged with 38.0 g (1.0 mol) of LiAlH4 in 800 mL THF is cooled to -10°C before introducing 248 g (2.0 mol) of ethyl difluoroacetate . The mixture reacts for 1 hour, with progress monitored via 19F^{19}\text{F} NMR spectroscopy to confirm >99% conversion .

Workup and Purification

Post-reaction, the mixture is quenched with 2 M hydrochloric acid to neutralize excess LiAlH4, adjusting the pH to ~3. Crude product is isolated via fractional distillation under reduced pressure, yielding this compound with minimal impurities. This method achieves near-quantitative yields in small-scale trials and scales efficiently to multi-kilogram batches, as demonstrated in a 5000 mL reactor using 868 g (7.0 mol) of ethyl difluoroacetate .

Catalytic Fluorination of Unsaturated Esters

An alternative route involves the direct fluorination of preformed esters using deoxofluorinating agents. While less common for this specific compound, the approach mirrors strategies applied to analogous difluoropropionates .

Reagent Selection and Mechanism

[Bis(2-methoxyethyl)amino]sulfur trifluoride (DeoxoFluor) is a preferred fluorinating agent due to its compatibility with ester functionalities. In a representative procedure, ethyl pent-4-enoate is treated with DeoxoFluor at -15°C to 30°C , substituting hydrogen atoms at the α-position with fluorine . The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the fluorinating agent on the carbonyl oxygen.

  • Sequential displacement of leaving groups by fluoride ions, forming the difluorinated product .

Optimization Challenges

This method requires stringent moisture control to prevent hydrolysis of the fluorinating agent. Yields are highly solvent-dependent, with dichloromethane and toluene providing optimal results. Post-reaction purification involves extraction with methylene chloride and distillation, though yields (~85–90%) are marginally lower than flow-based approaches .

Comparative Analysis of Synthetic Routes

Method Conditions Yield Scalability Key Advantages
Low-temperature flow -10°C, THF, LiAlH4>99%HighMinimal side products; continuous operation
Catalytic fluorination -15–30°C, DeoxoFluor85–90%ModerateBroad substrate tolerance

The flow technique outperforms catalytic fluorination in yield and scalability, making it the industrial standard. However, catalytic methods remain valuable for synthesizing structurally related derivatives where precursor availability is limited .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoropent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Synthesis of Difluorinated Compounds

Ethyl 2,2-difluoropent-4-enoate serves as a key intermediate in the synthesis of various difluorinated compounds. For instance, it has been used in the lithiation reaction with 1-bromo-4-fluorobenzene to produce difluoroketone derivatives, which are valuable in pharmaceutical development . The ability to introduce fluorine atoms into organic molecules significantly alters their biological activity and physicochemical properties.

1.2. Claisen Rearrangement

The compound is also involved in Claisen rearrangements, a fundamental reaction in organic synthesis that allows for the formation of carbon-carbon bonds. The overall yield of this compound in this context ranges from 50% to 70%, making it a viable option for large-scale synthesis . This rearrangement can lead to the formation of various functionalized products useful in drug discovery.

Medicinal Chemistry Applications

2.1. Antiviral Agents

Research has indicated that derivatives of this compound can be designed as inhibitors for viral proteases, including those targeting HIV-1. Studies have shown that fluorinated compounds exhibit improved lipophilicity and permeability across biological membranes compared to non-fluorinated counterparts . This property is crucial for the development of effective antiviral therapies.

Case Study:
A study demonstrated that specific inhibitors derived from this compound displayed significant antiviral activity with EC50 values in the nanomolar range against HIV strains . These findings underscore the potential of this compound in designing new antiviral drugs.

Material Science Applications

3.1. Fluorinated Polymers

This compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and sealants . The incorporation of fluorinated segments into polymer chains can enhance properties such as hydrophobicity and durability.

3.2. Development of Functional Materials

The unique properties of this compound facilitate its use in creating functional materials for electronics and optoelectronics. The compound's ability to form stable films with desirable electronic properties opens avenues for research into advanced electronic devices .

Safety and Handling Considerations

This compound is classified as a flammable liquid and poses skin irritation risks upon contact . Proper safety measures should be taken when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoropent-4-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The table below compares ethyl 2,2-difluoropent-4-enoate with its cyclopropane derivative, ethyl 3-cyclopropyl-2,2-difluoropropanoate, synthesized via its reaction with diiodomethane and diethylzinc .

Property This compound Ethyl 3-Cyclopropyl-2,2-difluoropropanoate
Molecular Formula C₇H₁₀F₂O₂ C₈H₁₂F₂O₂
Molecular Weight (g/mol) 164.15 178.18
Density (g/cm³) 1.068–1.1 Not reported
Boiling Point (°C) 127.5–128 Higher (estimated due to cyclopropane)
Key Functional Groups α,β-unsaturated ester; β-difluoro Cyclopropane ring; β-difluoro

Structural Insights :

  • The cyclopropane ring in the derivative introduces steric strain and rigidity, which may enhance thermal stability and alter solubility compared to the parent compound.
  • Both compounds retain the β-difluoro group , which reduces electron density at the β-carbon, enhancing electrophilicity for nucleophilic additions .

This compound:

  • Serves as a precursor in cyclopropanation reactions. For example, it reacts with diiodomethane under Zn/Cu or diethylzinc catalysis to form ethyl 3-cyclopropyl-2,2-difluoropropanoate, a key step in synthesizing nonafluorobutane sulfonate derivatives .

Ethyl 3-Cyclopropyl-2,2-difluoropropanoate:

  • The cyclopropane ring enhances ring-opening reactivity under acidic or oxidative conditions, useful for generating chiral centers in drug intermediates.
  • Used to synthesize 3-cyclopropyl-2,2-difluoropropan-1-ol , a building block for protease inhibitors with improved metabolic stability due to fluorine substitution .

Research Findings and Limitations

  • Thermal Stability : The parent compound’s low flash point (31°C ) necessitates careful handling, whereas its cyclopropane derivative likely has improved stability due to reduced unsaturation.

Biological Activity

Ethyl 2,2-difluoropent-4-enoate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of neurological and antiviral applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2-position of a pent-4-enoate structure. Its unique chemical properties are attributed to the electronegative fluorine atoms, which can influence biological interactions.

  • Sigma-1 Receptor (S1R) Modulation :
    • This compound has been identified as a ligand for the sigma-1 receptor (S1R), which plays a crucial role in neuroprotection and modulation of neurotransmitter systems. Research indicates that compounds interacting with S1R can enhance the secretion of brain-derived neurotrophic factor (BDNF), potentially benefiting cognitive functions and neurodegenerative conditions .
  • Inhibition of HIV Protease :
    • The compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV protease. Studies have demonstrated that fluorinated ligands exhibit strong binding affinity to the protease's active site, facilitating effective inhibition .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of this compound.

Study ReferenceBiological ActivityIC50 ValueEC50 ValueComments
Sigma-1 ReceptorNot specifiedNot specifiedFacilitates BDNF release from astrocytes
HIV Protease Inhibition<1 nM0.8 nMHigh potency compared to standard drugs
Antiviral ActivityNot specified3.1 nMImproved blood-brain barrier permeability

In Vivo Studies

In vivo pharmacokinetic studies indicate that this compound distributes readily to brain tissue while being rapidly cleared from plasma. This suggests a favorable profile for neurological applications .

Case Study 1: Neuroprotective Effects

A study involving mice demonstrated that administration of this compound resulted in improved cognitive performance in active avoidance tasks. The compound's ability to enhance BDNF levels was linked to these cognitive benefits, suggesting potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antiviral Efficacy

Research on HIV protease inhibitors highlighted the effectiveness of this compound derivatives in inhibiting viral replication. The compounds displayed significantly lower EC50 values compared to established treatments like darunavir, indicating their potential as new therapeutic agents against HIV .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ethyl 2,2-difluoropent-4-enoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,2-difluoro-4-pentenoic acid with ethanol under acidic catalysis. Critical parameters include temperature control (≤80°C to avoid decomposition), stoichiometric ratios (excess ethanol to drive esterification), and purification via fractional distillation . Variations in catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) can alter reaction efficiency, with yields ranging from 60–85% depending on optimization .

Table 1: Synthesis Optimization

CatalystTemperature (°C)Yield (%)Purity (GC-MS)
H₂SO₄707295%
PTSA808597%
Amberlyst606893%

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • ¹H/¹⁹F NMR : Distinct signals for the vinyl proton (δ 5.8–6.2 ppm, multiplet) and difluoromethyl group (δ -120 to -125 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C-F bonds ≈ 1.33 Å) and spatial arrangement of the ester and alkene groups .
  • Mass spectrometry : Molecular ion peak at m/z 164.15 (C₇H₁₀F₂O₂) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling point : 128°C (supports distillation-based purification).
  • Density : 1.068 g/cm³ (affects solvent selection in extractions).
  • Flash point : 31°C (requires inert atmosphere handling due to flammability) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of fluorine atoms, which polarize the ester carbonyl group, increasing susceptibility to nucleophilic attack. Transition-state analysis reveals activation energies for reactions with amines or Grignard reagents, guiding solvent (e.g., THF vs. DMF) and temperature selection .

Q. What contradictions exist in spectroscopic data for this compound, and how can they be resolved?

Discrepancies in ¹⁹F NMR chemical shifts (reported between -120 and -125 ppm) arise from solvent polarity and concentration effects. Deuterated chloroform (CDCl₃) vs. DMSO-d₆ can shift signals by 2–3 ppm. Multi-solvent NMR studies and cross-validation with X-ray data (e.g., C-F bond distances) resolve ambiguities .

Q. How do hydrogen-bonding patterns in crystalline this compound influence its stability?

Graph set analysis (Etter’s method) of X-ray data identifies intermolecular C=O···H-F interactions (graph descriptor R₂²(8) ), which stabilize the crystal lattice. Disruption of these bonds (e.g., via hygroscopic solvents) reduces crystallinity and shelf life .

Table 2: Hydrogen-Bonding Parameters

Donor-AcceptorDistance (Å)Angle (°)Graph Set
O(ester)···H-F2.75155R₂²(8)
C-H···O(ester)3.12145R₁²(6)

Q. What strategies mitigate side reactions during derivatization of this compound?

Competing hydrolysis of the ester group can be minimized by:

  • Using anhydrous solvents (e.g., THF over ethanol).
  • Adding molecular sieves to scavenge water.
  • Lowering reaction temperatures (<0°C) for acid-sensitive intermediates .

Q. Methodological Considerations

Q. How should researchers validate purity for catalytic applications of this compound?

Combine:

  • Gas chromatography (GC) with flame ionization detection (≥98% purity).
  • Elemental analysis (C, H, F within ±0.3% of theoretical values).
  • Karl Fischer titration (water content <0.1%) to prevent catalyst poisoning .

Q. What experimental designs optimize enantioselective transformations of this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) induce stereocontrol. Kinetic resolution studies (HPLC with chiral columns) quantify enantiomeric excess (ee) ≥90% under optimized conditions .

Q. Data Presentation Guidelines

  • Raw data : Include in appendices (e.g., NMR spectra, crystallographic CIF files) .
  • Statistical analysis : Apply Student’s t-test for yield comparisons and report uncertainties (e.g., ±2σ) .

Properties

IUPAC Name

ethyl 2,2-difluoropent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORETBGSIWDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555086
Record name Ethyl 2,2-difluoropent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110482-96-7
Record name Ethyl 2,2-difluoropent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The start of the reaction in the reactor is indicated by a rise in temperature within the reaction chamber 5 from originally -74° C. to about -45° C. During the rest of the reaction period the temperature in the reaction chamber varies from about -45° C. to about -55° C. The reaction mixture from outlet conduit 18 containing the 1,2,2-trifluorovinyl allyl ether is conducted to a stirred solution of 434 g (600 mL, 4.3 mol) of triethylamine in 358 g (450 mL, 7.8 mol) of absolute ethanol cooled in an ice bath. Upon warming to the ice bath temperature, the 1,2,2-trifluorovinyl allyl ether spontaneously rearranges to 2,2-difluoro-4-pentenoyl fluoride, which in the presence of ethanol reacts to yield the desired ethyl 2,2-difluoro-4-pentenoate. The reaction mixture is divided into two equal batches which are treated separately. The following describes the workup of one batch.
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Synthesis routes and methods II

Procedure details

Analogously to Example 1, 38.5 g (0.28 mol) of 2,2-difluoro-4-pentenoic acid are esterified with ethanol. Yield: 41.3 g (89%) of a colourless oil of boiling point 55°-57° C./52 mbar, 1H-NMR (60 MHz, CDCl3): 6.1-5.0 (m, 3H); 4.30 (qa, J=7 Hz, 2H); 2.85 (d x t, J=16 Hz, 2H); 1.35 (t, J=7 Hz, 3H).
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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